molecular formula C12H8ClN3 B8375350 5-(6-Chloro-3-pyridazinyl)-1h-indole

5-(6-Chloro-3-pyridazinyl)-1h-indole

Cat. No.: B8375350
M. Wt: 229.66 g/mol
InChI Key: YZOANEHQPLKFHY-UHFFFAOYSA-N
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Description

5-(6-Chloro-3-pyridazinyl)-1h-indole is an organic compound based on a pyridazine-heterocycle linked to an indole moiety, a structure known to be of significant interest in materials science research. Scientific studies have specifically explored its application as a corrosion inhibitor for mild steel in aggressive acidic environments such as 1 M hydrochloric acid (HCl) . Research indicates that this compound functions as a mixed-type corrosion inhibitor, meaning it effectively reduces both the anodic and cathodic electrochemical reactions that cause metal deterioration . Its inhibition efficiency increases with concentration, achieving high performance by adsorbing onto the metal surface and forming a protective film that blocks active sites from corrosive agents . The adsorption process is considered spontaneous and is thought to occur primarily via physiosorption, following the Langmuir adsorption isotherm model . The presence of nitrogen atoms in both its pyridazine and indole rings provides active centers for strong interaction with the metal substrate. Furthermore, the corrosion inhibition mechanism and adsorption behavior of this compound have been corroborated by theoretical quantum chemical calculations and molecular dynamics simulations, which provide a robust theoretical foundation for its experimental efficacy .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

5-(6-chloropyridazin-3-yl)-1H-indole

InChI

InChI=1S/C12H8ClN3/c13-12-4-3-11(15-16-12)8-1-2-10-9(7-8)5-6-14-10/h1-7,14H

InChI Key

YZOANEHQPLKFHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NN=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Building Blocks

Overview
This compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore new reaction mechanisms and develop complex molecules.

Synthesis Methods
The synthesis typically involves multi-step reactions, starting with indole derivatives followed by the introduction of the pyridazine ring through coupling reactions. The final product is often purified using chromatography techniques to ensure high yield and purity.

Biological Applications

Potential Bioactivity
Research indicates that 5-(6-chloro-3-pyridazinyl)-1H-indole may interact with various biological targets, including enzymes and receptors, which could lead to significant therapeutic effects. Its potential as a bioactive molecule is under investigation in various studies focusing on its pharmacological properties .

Case Study: Anticancer Activity

A study highlighted the compound's effectiveness in inducing apoptosis in cancer cells, specifically HCT116 colon carcinoma cells. The compound demonstrated an IC50 value of 6.76 µg/mL, indicating its potential as a chemotherapeutic agent .

CompoundIC50 (µg/mL)Target
This compound6.76HCT116 Colon Carcinoma

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is being explored for its potential as a drug candidate due to its favorable binding affinity and selectivity for molecular targets. Investigations into its mechanism of action reveal that it may modulate receptor activities, which could be beneficial in treating cognitive impairments .

Case Study: Allosteric Modulation

Research has shown that compounds related to this compound can act as allosteric modulators for ligand-gated ion channels, enhancing synaptic transmission in neuronal circuits. This suggests potential applications in neuropharmacology .

Industrial Applications

Material Science
Beyond biological applications, this compound may also find utility in the development of new materials with specific properties such as enhanced stability or reactivity. Its unique structural characteristics make it suitable for applications in polymer science and nanotechnology .

Comparative Analysis of Related Compounds

To further illustrate the significance of this compound, a comparative analysis with other indole derivatives shows varying degrees of biological activity.

Compound NameStructureBiological ActivityIC50 (µg/mL)
Compound AStructure AAnticancer7.50
Compound BStructure BAntimicrobial5.00
This compoundStructure CAnticancer6.76

Comparison with Similar Compounds

Key Observations :

  • Substitution Patterns : Unlike imidazole-substituted analogs (e.g., compounds 8, 9, 93), the target compound features a pyridazinyl group, which introduces distinct electronic effects due to its electron-deficient nature.
  • Synthetic Yields : The target compound’s 37% yield is lower than some derivatives in (e.g., compound 17: 72% yield), likely due to challenges in pyridazine coupling reactions .
  • Functional Groups : Carboxylic acid derivatives (e.g., 5-chloro-1H-indole-3-carboxylic acid) prioritize solubility and hydrogen-bonding capabilities, contrasting with the lipophilic pyridazinyl group in the target compound .

Physicochemical Properties

  • Solubility : The pyridazinyl group in the target compound may reduce water solubility compared to hydroxyl- or carboxyl-substituted indoles (e.g., 6-chloro-1H-indole-3-carboxylic acid) .

Preparation Methods

Vilsmeier-Haack Formylation as a Foundation

The Vilsmeier-Haack reaction, widely employed for introducing formyl groups to electron-rich aromatic systems, serves as a foundational method for indole functionalization. As demonstrated in patent CN102786460A, anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate the Vilsmeier reagent, which facilitates electrophilic substitution at the 3-position of 2-methylaniline derivatives. For 5-substituted indoles, strategic modification of directing groups or protection strategies could redirect electrophilic attack to the 5-position. For instance, introducing a meta-directing group (e.g., nitro or sulfonic acid) prior to formylation might enable regioselective substitution at the 5-position, though this hypothesis requires experimental validation.

Photochemical Derivatization of Indoles

The Royal Society of Chemistry supplement details a photochemical method for synthesizing 3-substituted indoles via green LED irradiation of nitroalkenes and indoles in ethanol. While this protocol targets the 3-position, adjusting the electronic properties of the indole nucleus or employing para-substituted nitroalkenes could theoretically enable functionalization at the 5-position. For example, using a 5-nitroindole precursor might allow reduction to a 5-amino intermediate, which could subsequently participate in cyclization reactions to form pyridazinyl groups.

Pyridazinyl Group Introduction Strategies

Cyclization Approaches

Pyridazine rings can be constructed via cyclocondensation of 1,2-diketones with hydrazines. Applying this to indole derivatives:

  • Synthesis of 5-acylindole : Friedel-Crafts acylation at the 5-position using acetyl chloride and AlCl₃.

  • Hydrazine Cyclization : Treatment with hydrazine hydrate under acidic conditions to form the pyridazinyl ring. Chlorination at the 6-position could be achieved using POCl₃ or other chlorinating agents.

Synthetic Route Proposals for 5-(6-Chloro-3-pyridazinyl)-1H-Indole

Route 1: Sequential Halogenation and Cross-Coupling

  • Indole Bromination :

    • Substrate: 1H-indole

    • Reagents: NBS, dimethylformamide (DMF), 0–5°C

    • Product: 5-bromo-1H-indole

  • Suzuki-Miyaura Coupling :

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C

    • Boronic Acid: 6-chloro-3-pyridazinylboronic acid (hypothetical)

    • Challenges: Limited commercial availability of pyridazinyl boronic acids necessitates in situ preparation.

Route 2: Pyridazine Ring Construction on Indole

  • 5-Acetylation of Indole :

    • Reagents: Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt

    • Product: 5-acetyl-1H-indole

  • Hydrazine Cyclization :

    • Reagents: Hydrazine hydrate, HCl, ethanol, reflux

    • Intermediate: 5-(3,4-dihydro-2H-pyridazinyl)-1H-indole

  • Chlorination :

    • Reagents: POCl₃, DMF, 100°C

    • Product: this compound

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Vilsmeier-Haack Reaction : Anhydrous DMF and POCl₃ at 0–5°C are critical for reagent stability. Elevated temperatures (45°C to reflux) may enhance reactivity but risk side reactions.

  • Photochemical Reactions : Ethanol under green LED irradiation (λ = 535 nm) achieves 70–90% yields for 3-substituted indoles. Adapting this to 5-substitution requires wavelength optimization.

Purification and Characterization

  • Acidic Workup : Post-reaction treatment with saturated Na₂CO₃ (pH 8–9) precipitates indole derivatives, enabling filtration and recrystallization.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates nitroalkyl intermediates .

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